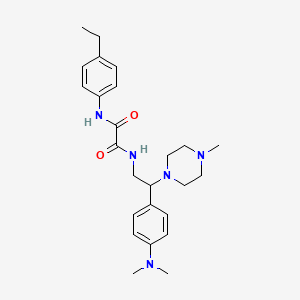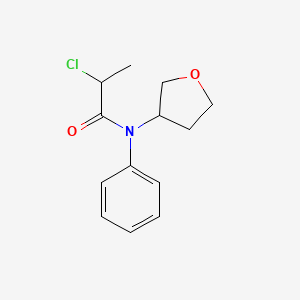
Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is a fluorinated cycloheptane derivative with an amino group and a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cycloheptene as the starting material.
Fluorination: The cycloheptene undergoes selective fluorination to introduce the difluoromethyl group at the 4,4-positions.
Amination: The fluorinated cycloheptane is then subjected to amination to introduce the amino group at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of catalysts and specific reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Used in the production of specialty chemicals and materials with unique properties conferred by the fluorine atoms.
Wirkmechanismus
The mechanism by which Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the fluorine atoms can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-amino-4-fluorocycloheptane-1-carboxylate: Similar structure but with only one fluorine atom.
Methyl 5-amino-4,4-dichlorocycloheptane-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 5-amino-4,4-dibromocycloheptane-1-carboxylate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness: Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs.
This compound's unique structural features and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing research and development in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-8(13)6-2-3-7(12)9(10,11)5-4-6/h6-7H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYICHGZMFCUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C(CC1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)
![ethyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2987513.png)


![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2987516.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B2987518.png)

![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)
![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)

